molecular formula C9H4BrFO2 B8741099 3-Bromo-2-fluorobenzofuran-5-carbaldehyde CAS No. 648449-72-3

3-Bromo-2-fluorobenzofuran-5-carbaldehyde

Cat. No.: B8741099
CAS No.: 648449-72-3
M. Wt: 243.03 g/mol
InChI Key: SIUZKPVKUNBZHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-2-fluorobenzofuran-5-carbaldehyde is a chemical compound that belongs to the class of benzofuran derivatives. . The presence of bromine and fluorine atoms in the benzofuran ring enhances its reactivity and potential for various chemical transformations.

Chemical Reactions Analysis

3-Bromo-2-fluorobenzofuran-5-carbaldehyde undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluorobenzofuran-5-carbaldehyde is primarily related to its ability to interact with biological targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The bromine and fluorine atoms can enhance the compound’s binding affinity to specific molecular targets, thereby modulating biological pathways .

Comparison with Similar Compounds

3-Bromo-2-fluorobenzofuran-5-carbaldehyde can be compared with other benzofuran derivatives such as:

The uniqueness of this compound lies in its combination of bromine, fluorine, and aldehyde functional groups, which provide a versatile platform for various chemical reactions and potential biological activities.

Properties

CAS No.

648449-72-3

Molecular Formula

C9H4BrFO2

Molecular Weight

243.03 g/mol

IUPAC Name

3-bromo-2-fluoro-1-benzofuran-5-carbaldehyde

InChI

InChI=1S/C9H4BrFO2/c10-8-6-3-5(4-12)1-2-7(6)13-9(8)11/h1-4H

InChI Key

SIUZKPVKUNBZHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C=O)C(=C(O2)F)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Benzofuran-5-carbaldehyde (100 mg, 0.68 mmol) in ether (1 mL) was added to a cold solution (−78° C.) of NBS (158 mg, 1.3 eq) and pyridinium poly(hydrogen fluoride) 70% (0.850 mL) in ether (4 mL) in a polypropylene tube. The reaction was allowed to warm up to room temperature overnight. The reaction mixture was poured into ice water and extracted with ether. The ether phase was washed with aqueous bicarbonate, dried over sodium sulfate, filtrated and evaporated to give 3-bromo-2-fluoro-benzofuran-5-carbaldehyde (141.6 mg). It was purified on reverse phase HPLC (solvents gradient H2O/CH3CN 0.1% TFA) affording the title compound (62 mg, 37%), which was used in the next step.
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
158 mg
Type
reactant
Reaction Step One
Quantity
0.85 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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